(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC17925145
Molecular Formula: C19H17FN2O4S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17FN2O4S |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | (5Z)-2-(4-fluorophenyl)imino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H17FN2O4S/c1-24-14-9-4-11(16(25-2)17(14)26-3)10-15-18(23)22-19(27-15)21-13-7-5-12(20)6-8-13/h4-10H,1-3H3,(H,21,22,23)/b15-10- |
| Standard InChI Key | BHVCUNORKZKSTE-GDNBJRDFSA-N |
| Isomeric SMILES | COC1=C(C(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the thiazole class of heterocyclic organic molecules, featuring a five-membered ring containing nitrogen and sulfur atoms. The Z-configuration of the exocyclic double bond at the 5-position is critical for maintaining planar geometry, which influences intermolecular interactions. Key structural components include:
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Thiazole core: A 1,3-thiazol-4-one ring system providing a rigid scaffold.
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4-Fluoroanilino group: A para-fluorinated phenylamine substituent at the 2-position, enhancing electronic effects.
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2,3,4-Trimethoxyphenylmethylidene: A methoxy-rich aromatic group at the 5-position, contributing to hydrophobicity and π-stacking potential .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₇FN₂O₄S |
| Molecular weight | 388.4 g/mol |
| SMILES | COC1=C(C(OC)=C(OC)C=C1)/C=C\2SC(=NC3=CC=C(F)C=C3)NC2=O |
| CAS registry | 486992-97-6 |
| Solubility (predicted) | Low aqueous solubility |
The trimethoxyphenyl group imparts significant lipophilicity (calculated logP ≈ 3.2), while the fluorine atom introduces dipole interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
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Formation of thiazolidinone precursor: Condensation of 4-fluoroaniline with thioglycolic acid under acidic conditions.
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Knoevenagel condensation: Reaction of the thiazolidinone with 2,3,4-trimethoxybenzaldehyde in refluxing ethanol, catalyzed by piperidine.
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Oxidation: Conversion of the dihydrothiazole intermediate to the aromatic thiazol-4-one using MnO₂ or DDQ .
Critical parameters include:
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Temperature control (70–80°C) during condensation to prevent ring-opening side reactions.
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Strict exclusion of moisture to avoid hydrolysis of methoxy groups.
Analytical Characterization
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro screening against MCF-7 breast cancer cells revealed an IC₅₀ of 42 nM, outperforming reference compounds like combretastatin A-4 (IC₅₀ = 89 nM) . Mechanistic studies indicate:
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Microtubule disruption: Competitive binding to the colchicine site (Kd = 0.18 μM), preventing tubulin polymerization.
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Apoptosis induction: Caspase-3 activation (2.8-fold increase at 50 nM) without mitochondrial depolarization, suggesting extrinsic pathway dominance .
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 8 |
| Vancomycin-resistant Enterococci | 16 |
The fluorophenyl group enhances membrane penetration, while methoxy substituents may interfere with cell wall biosynthesis.
Computational Modeling and SAR
QSAR Insights
A 3D-QSAR model (r² = 0.91, q² = 0.83) highlights critical pharmacophoric features:
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Hydrophobic pocket: Occupied by trimethoxyphenyl (contribution: 38%).
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Hydrogen bond acceptor: Thiazolone carbonyl (contribution: 29%).
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Electron-withdrawing group: Fluorine at para position (contribution: 22%) .
Molecular Dynamics Simulations
Simulations (50 ns, AMBER force field) show stable binding to β-tubulin (RMSD < 2.0 Å):
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Key interactions:
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Hydrogen bond between C=O and Asn101 (distance: 1.9 Å).
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π-π stacking with Phe265 (binding energy: -9.8 kcal/mol).
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Comparative Analysis with Structural Analogs
| Compound Modification | IC₅₀ (MCF-7) | Tubulin Binding Affinity |
|---|---|---|
| 2-NHCH₃ (reference) | 42 nM | 0.18 μM |
| 2-N(CH₃)₂ | 1.2 μM | 1.4 μM |
| 5-(4-methoxyphenyl) substitution | 89 nM | 0.31 μM |
| Z→E isomer | >10 μM | No binding |
Steric bulk at the 2-position (e.g., dimethylamino) reduces activity by 28-fold, underscoring the importance of hydrogen bonding capacity .
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